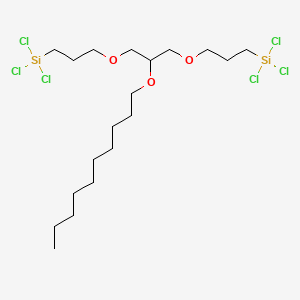![molecular formula C9H16N2O B3159603 4-Aminobicyclo[2.2.2]octane-1-carboxamide CAS No. 863303-82-6](/img/structure/B3159603.png)
4-Aminobicyclo[2.2.2]octane-1-carboxamide
Vue d'ensemble
Description
“4-Aminobicyclo[2.2.2]octane-1-carboxamide” is a chemical compound. It is related to “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” and "4-Aminobicyclo[2.2.2]octane-1-carbaxylic acid methyl ester" . The compound is used for laboratory research purposes .
Synthesis Analysis
The synthesis of related compounds such as “bicyclo[2.2.2]octane-1-carboxylates” has been reported. A new tandem reaction was realized that permits rapid access to a wide range of these compounds in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions . Benzylidene acetone reacts with thiocyanates derived from secondary amines in a one-pot reaction to give 4-aminobicyclo[2.2.2]octan-2-ones .Molecular Structure Analysis
The InChI code for “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” is1S/C9H15NO2.ClH/c10-9-4-1-8 (2-5-9,3-6-9)7 (11)12;/h1-6,10H2, (H,11,12);1H . The InChI code for “4-Aminobicyclo[2.2.2]octane-1-carbaxylic acid methyl ester” is 1S/C10H17NO2/c1-13-8 (12)9-2-5-10 (11,6-3-9)7-4-9/h2-7,11H2,1H3 . Chemical Reactions Analysis
The reaction of benzylidene acetone with thiocyanates derived from secondary amines yields 4-aminobicyclo[2.2.2]octan-2-ones . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Physical And Chemical Properties Analysis
The “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” is a solid at room temperature . The “4-Aminobicyclo[2.2.2]octane-1-carbaxylic acid methyl ester” is a white solid that should be stored at 0-8°C .Applications De Recherche Scientifique
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process allows for the rapid production of a wide range of bicyclo[2.2.2]octane-1-carboxylates with excellent yields and enantioselectivities .
Formation of 4-Aminobicyclo[2.2.2]octanones
Benzylidene acetone reacts with thiocyanates derived from secondary amines in a one-pot reaction to give 4-aminobicyclo[2.2.2]octan-2-ones . This reaction was investigated for the presence of possible intermediates using GC-MS .
Investigation of Reaction Mechanisms
During investigations of the reaction mechanism, possible intermediates were synthesized which were detected in the reaction mixtures by GC-MS methods . This provides valuable insights into the reaction pathways involved.
Synthesis of Natural Products
Bicyclo[2.2.2]octane represents a privileged structure found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids . Therefore, the compound plays a crucial role in the synthesis of these natural products.
Antibacterial Activity
Some biologically significant molecules such as platencin feature this bicyclic structure . Platencin blocks FabF and FabH enzymes and exhibits broad-spectrum antibacterial activity against Gram-positive pathogens that show resistance to current antibiotics .
Development of New Drugs
The poor in vivo efficacy of platencin has precluded it from being a clinical drug, thereby entailing the procurement of analogues for further biological evaluations . The compound can be used as a key intermediate in the synthesis of these analogues.
Safety and Hazards
The “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The “4-Aminobicyclo[2.2.2]octane-1-carbaxylic acid methyl ester” has similar hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
4-aminobicyclo[2.2.2]octane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-7(12)8-1-4-9(11,5-2-8)6-3-8/h1-6,11H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLLIOQALNAHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobicyclo[2.2.2]octane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3159528.png)




![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)






